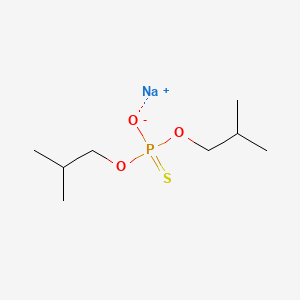
Scopine
Vue d'ensemble
Description
Scopine is a tropane alkaloid found in a variety of plants including Mandragora root, Senecio mikanioides (Delairea odorata), Scopolia carniolica, and Scopolia lurida . It can be prepared by the hydrolysis of scopolamine .
Synthesis Analysis
Scopine can be synthesized from N-methoxycarbonylpyrrole and 1,1,3,3-tetrabromoacetone . The reagents are combined in a [4+3] cycloaddition, followed by a diastereoselective reduction with diisobutylaluminum hydride, and finally a Prilezhaev epoxidation with trifluoroperacetic acid affords scopine . An improved process for the preparation of scopine has been described, which is efficient and industrially advantageous .
Molecular Structure Analysis
The molecular formula of Scopine is C8H13NO2 . The average mass is 155.194 Da and the monoisotopic mass is 155.094635 Da .
Chemical Reactions Analysis
Scopine can be prepared by the hydrolysis of scopolamine . It can also be prepared in three steps from N-methoxycarbonylpyrrole and 1,1,3,3-tetrabromoacetone .
Physical And Chemical Properties Analysis
Scopine is a solid substance . Its solubility in DMSO is 90 mg/mL . The storage conditions are 4°C, protect from light .
Applications De Recherche Scientifique
Prevention of Motion Sickness
Scopolamine is the most effective single agent to prevent motion sickness . It acts as a competitive antagonist at muscarinic acetylcholine receptors, exhibiting a parasympatholytic effect .
Treatment of Postoperative Nausea and Vomiting
Scopolamine is used in the treatment of postoperative nausea and vomiting . Its central sedative, antiemetic, and amnestic effects make it suitable for this application .
Management of Gastrointestinal, Renal, and Biliary Spasms
Scopolamine is used to manage spasms in the gastrointestinal tract, kidneys, and bile duct . It’s a more powerful suppressant of salivation than hyoscyamine and shows weaker spasmolytic effects .
Premedication Before Anesthesia
Scopolamine is used as premedication before anesthesia due to its central sedative, antiemetic, and amnestic effects .
Pharmacokinetic Research
Scopolamine has been used in pharmacokinetic research, with data on the compound obtained using liquid chromatographic–tandem mass spectrometric (LC-MS/MS) or gas chromatography .
Development of Transdermal Therapeutic Systems
Scopolamine was the first drug to be made commercially available in a transdermal therapeutic system . This system minimizes the relatively high incidence of side effects associated with oral or parenteral administration .
Mécanisme D'action
Target of Action
Scopine is a tropane alkaloid and a metabolite of anisodine . It primarily targets the α1-adrenergic receptors . These receptors play a crucial role in the regulation of various physiological processes, including heart rate, smooth muscle contraction, and glandular secretion .
Mode of Action
Scopine acts as an agonist at the α1-adrenergic receptors . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, scopine binds to the α1-adrenergic receptors, triggering a series of events that lead to the receptor’s response .
Biochemical Pathways
Given its similarity to scopolamine, it is likely that scopine influences the same or similar pathways . Scopolamine is known to inhibit the activity of the muscarinic acetylcholine receptors (mAChR), which have widespread and diverse functions in the peripheral and central nervous system .
Pharmacokinetics
It is known that the pharmacokinetics of scopolamine, a related compound, can vary substantially depending on the route of administration .
Result of Action
The molecular and cellular effects of scopine’s action are largely dependent on its interaction with the α1-adrenergic receptors . By acting as an agonist at these receptors, scopine can influence a variety of physiological processes, potentially leading to changes in heart rate, smooth muscle contraction, and glandular secretion .
Action Environment
The action, efficacy, and stability of scopine can be influenced by various environmental factors. For instance, the bioavailability and effectiveness of related compounds like scopolamine have been found to be affected by factors such as sunlight exposure and soil composition . .
Safety and Hazards
Propriétés
IUPAC Name |
(1R,2R,4S,5S)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-9-5-2-4(10)3-6(9)8-7(5)11-8/h4-8,10H,2-3H2,1H3/t4?,5-,6+,7-,8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIMXSEMBHGTNKT-UPGAHCIJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CC(CC1C3C2O3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801030466, DTXSID301151677 | |
| Record name | Scopine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801030466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Oxa-9-azatricyclo[3.3.1.02,4]nonan-7-ol, 9-methyl-, (1α,2β,4β,5α,7α)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301151677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Scopine | |
CAS RN |
498-45-3, 498-46-4 | |
| Record name | 6,7-Epoxytropine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000498453 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Scopine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801030466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Oxa-9-azatricyclo[3.3.1.02,4]nonan-7-ol, 9-methyl-, (1α,2β,4β,5α,7α)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301151677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SCOPINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z5LGM3Q28U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


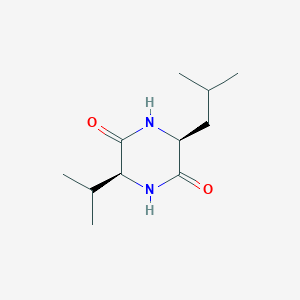
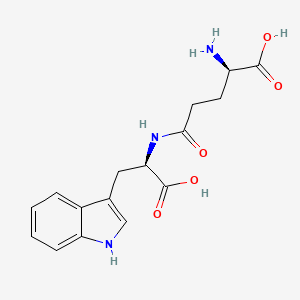
![4-Nitro-7-oxo-7lambda~5~-thieno[2,3-b]pyridine](/img/structure/B3395836.png)
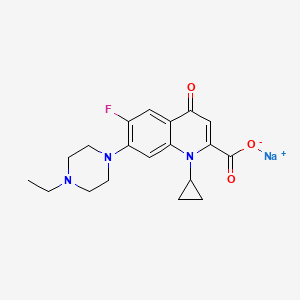
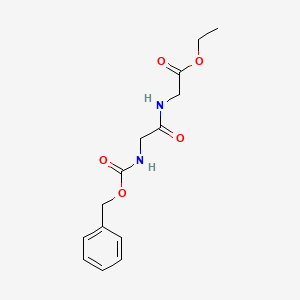
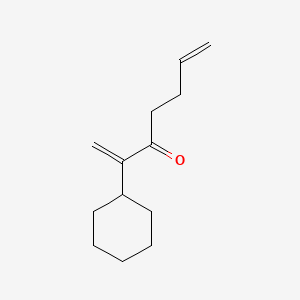
![Hexanoic acid, 2-ethyl-, 2-[4-(4,6-diphenyl-1,3,5-triazin-2-yl)-3-hydroxyphenoxy]ethyl ester](/img/structure/B3395867.png)



